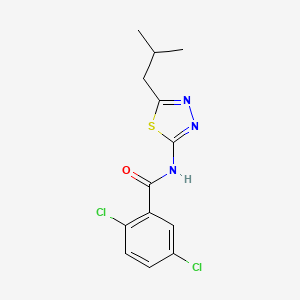
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide involves its binding to estrogen receptors in target tissues. N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to exhibit a mixed agonist/antagonist activity towards estrogen receptors, thereby modulating their activity. This results in the inhibition of estrogen-mediated cell proliferation in breast tissue.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. These effects are attributed to the modulation of various signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has several advantages for use in laboratory experiments. It is a highly selective compound that can be easily synthesized in the laboratory. However, one of the limitations of using N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide in experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide. One of the most promising areas of research is in the development of novel SERMs for the treatment of breast cancer. Additionally, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide involves the reaction of 4-methylacetophenone with 4-phenoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide is in the treatment of breast cancer. As a SERM, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to selectively target estrogen receptors in breast tissue, thereby inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-17-7-11-19(12-8-17)24-23(26)16-15-22(25)18-9-13-21(14-10-18)27-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPVXNKBWCUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)


![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)

